
3-クロロ-1-(4-メトキシインドリン-1-イル)プロパン-1-オン
説明
3-Chloro-1-(4-methoxyindolin-1-yl)propan-1-one (CMIP) is an indolin-1-one derivative that has been studied for its potential biological applications. It has been found to have a wide range of biological activities, including anti-cancer, anti-inflammatory, anti-fungal, and anti-oxidant activities. CMIP has also been studied for its potential use in drug delivery and as a therapeutic agent.
科学的研究の応用
脳梗塞の治療
3-クロロ-1-(4-メトキシインドリン-1-イル)プロパン-1-オンから合成できるインドリン誘導体は、脳梗塞の治療における潜在的な用途について研究されてきました . これらの化合物は、H2O2誘導性RAW 264.7細胞死に対して有意な保護効果を示しました . これらの化合物のいくつかは、イフェンプロジルと同等の神経保護効果も示しました .
抗酸化特性
3-クロロ-1-(4-メトキシインドリン-1-イル)プロパン-1-オンから合成されたインドリン誘導体は、有意な抗酸化特性を示しました . これは、酸化ストレスによって引き起こされる状態の治療法開発のための潜在的な候補にします .
抗炎症剤
インドリン誘導体は、抗炎症特性について評価されています . これらの化合物は、炎症性サイトカインの分泌を抑制する可能性を示しました .
神経保護剤
インドリン誘導体は、神経保護特性を持つことがわかっています . これらは、酸素グルコース欠乏/再灌流(OGD/R)によって引き起こされる神経細胞損傷を抑制する可能性を示しました .
炭酸脱水酵素阻害剤(CAI)
3-クロロ-1-(4-メトキシインドリン-1-イル)プロパン-1-オンに直接関連していませんが、CAIは、抗癌剤、抗緑内障剤、抗骨粗鬆症剤、利尿薬、抗肥満薬、抗感染薬など、幅広い臨床用途があります . CAIは、アルツハイマー病やさまざまな神経疾患の管理にも使用されてきました .
RSV阻害剤
再び、3-クロロ-1-(4-メトキシインドリン-1-イル)プロパン-1-オンに直接関連していませんが、類似の構造を持つ化合物は、経口で生物学的に利用可能なRSV阻害剤の開発に使用されてきました . これらの阻害剤は、健康な成人被験者における第2a相チャレンジ試験で有効性を示しました .
作用機序
Target of Action
The primary targets of 3-Chloro-1-(4-methoxyindolin-1-yl)propan-1-one are N-methyl-D-aspartic acid receptors 2B (NMDA-GluN2B) . These receptors play a crucial role in the functioning of the nervous system, particularly in the transmission of signals in the brain.
Mode of Action
3-Chloro-1-(4-methoxyindolin-1-yl)propan-1-one interacts with its targets, the NMDA-GluN2B receptors, and exhibits binding affinity to these receptors . This interaction results in significant protective effects against hydrogen peroxide-induced death of cells .
Biochemical Pathways
The compound affects the biochemical pathways related to oxidative stress and inflammation. It shows significant protective effects against hydrogen peroxide-induced death of cells . It also dose-dependently lowers the secretion of inflammatory cytokines, including TNF-α, IL-6, and NO, by BV-2 cells .
Pharmacokinetics
The compound’s effectiveness in reducing the cerebral infarction rate and improving neurological deficit scores in a rat model suggests that it has favorable bioavailability .
Result of Action
The molecular and cellular effects of 3-Chloro-1-(4-methoxyindolin-1-yl)propan-1-one’s action include significant protective effects against oxidative stress and inflammation . It can dramatically reduce the cerebral infarction rate and improve neurological deficit scores in a rat model .
生化学分析
Biochemical Properties
3-Chloro-1-(4-methoxyindolin-1-yl)propan-1-one plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in oxidative stress pathways, potentially modulating their activity and thereby affecting cellular redox states . Additionally, this compound may interact with proteins involved in cell signaling pathways, influencing cellular responses to external stimuli .
Cellular Effects
The effects of 3-Chloro-1-(4-methoxyindolin-1-yl)propan-1-one on various types of cells and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in neuronal cells, this compound has been observed to protect against oxidative stress-induced cell death, suggesting its potential as a neuroprotective agent . Furthermore, it may influence the expression of genes involved in inflammatory responses, thereby modulating cellular responses to inflammation .
Molecular Mechanism
At the molecular level, 3-Chloro-1-(4-methoxyindolin-1-yl)propan-1-one exerts its effects through several mechanisms. It binds to specific biomolecules, influencing their activity and function. For instance, it may inhibit or activate enzymes involved in oxidative stress pathways, thereby modulating cellular redox states . Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of 3-Chloro-1-(4-methoxyindolin-1-yl)propan-1-one change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but its activity may degrade over extended periods. Long-term studies have shown that it can have sustained effects on cellular function, particularly in terms of modulating oxidative stress responses and inflammatory pathways.
Dosage Effects in Animal Models
The effects of 3-Chloro-1-(4-methoxyindolin-1-yl)propan-1-one vary with different dosages in animal models. At lower doses, it has been observed to exert protective effects against oxidative stress and inflammation . At higher doses, it may exhibit toxic or adverse effects, potentially leading to cellular damage or dysfunction . These findings highlight the importance of careful dosage optimization in therapeutic applications.
Metabolic Pathways
3-Chloro-1-(4-methoxyindolin-1-yl)propan-1-one is involved in several metabolic pathways. It interacts with enzymes and cofactors involved in oxidative stress and inflammatory responses, influencing metabolic flux and metabolite levels . For instance, it may modulate the activity of enzymes involved in the detoxification of reactive oxygen species, thereby affecting cellular redox states .
Transport and Distribution
Within cells and tissues, 3-Chloro-1-(4-methoxyindolin-1-yl)propan-1-one is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence its localization and accumulation within different cellular compartments, thereby affecting its activity and function .
Subcellular Localization
The subcellular localization of 3-Chloro-1-(4-methoxyindolin-1-yl)propan-1-one is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may accumulate in the mitochondria, where it can modulate oxidative stress responses and influence cellular energy metabolism .
特性
IUPAC Name |
3-chloro-1-(4-methoxy-2,3-dihydroindol-1-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2/c1-16-11-4-2-3-10-9(11)6-8-14(10)12(15)5-7-13/h2-4H,5-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCMCCTMMFKINQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1CCN2C(=O)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



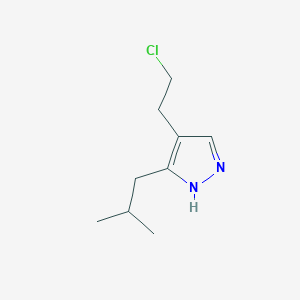
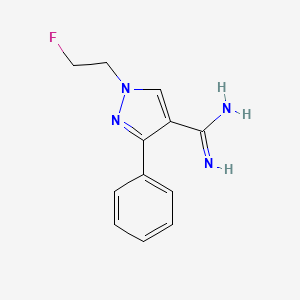

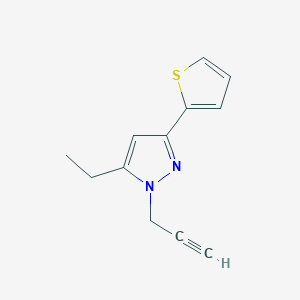


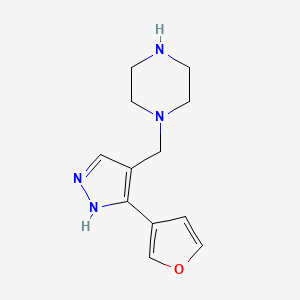
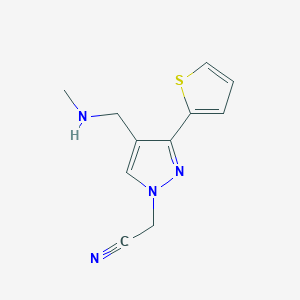




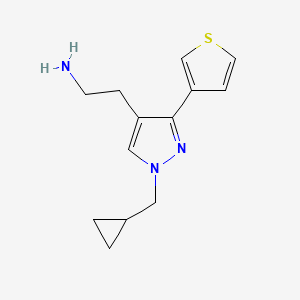
![2-(6-cyclobutyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid](/img/structure/B1490988.png)